N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide
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Overview
Description
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a furan ring, a morpholine moiety, and a methoxybenzyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan-2-yl intermediate: This step involves the preparation of a furan-2-yl compound through cyclization reactions.
Introduction of the morpholinoethyl group: The furan-2-yl intermediate is then reacted with a morpholine derivative under controlled conditions to introduce the morpholinoethyl group.
Attachment of the methoxybenzyl group: The final step involves the reaction of the intermediate with a methoxybenzyl chloride in the presence of a base to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the oxalamide moiety, leading to the formation of amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, amine derivatives, and various substituted oxalamides.
Scientific Research Applications
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets and pathways. The furan ring and morpholine moiety are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(furan-2-yl)-2-piperidinoethyl)-N2-(2-methoxybenzyl)oxalamide
- N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-ethoxybenzyl)oxalamide
- N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-methoxyphenyl)oxalamide
Uniqueness
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-N-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5/c1-26-17-6-3-2-5-15(17)13-21-19(24)20(25)22-14-16(18-7-4-10-28-18)23-8-11-27-12-9-23/h2-7,10,16H,8-9,11-14H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIBMRFTJCZIFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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